Product packaging for 2-Fluoro-4-(4-fluorophenyl)pyridine(Cat. No.:CAS No. 1214383-71-7)

2-Fluoro-4-(4-fluorophenyl)pyridine

Cat. No.: B11905209
CAS No.: 1214383-71-7
M. Wt: 191.18 g/mol
InChI Key: OSCDJIYKRHWNTJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the fields of organic chemistry and materials science. nih.gov Its unique electronic properties and reactivity make it a versatile building block for a wide array of functional molecules. nih.govresearchgate.net Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as certain vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions and often improve the water solubility of pharmaceutically active molecules. nih.govnih.govrsc.org

The applications of pyridine derivatives extend beyond the realm of life sciences into materials science. They serve as crucial ligands in organometallic chemistry, facilitating a diverse range of catalytic transformations. nih.gov Furthermore, the incorporation of pyridine units into organic materials can impart desirable optical and electronic properties, leading to their use in the development of functional nanomaterials, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govnumberanalytics.com The synthetic accessibility and the ease with which the pyridine ring can be functionalized allow chemists to fine-tune the steric and electronic properties of the resulting molecules, making it an invaluable scaffold for creating novel compounds with tailored functions. researchgate.net

Strategic Importance of Fluorine Substitution in Aromatic Heterocycles for Modulating Chemical Properties and Reactivity

The introduction of fluorine atoms into aromatic heterocycles, such as pyridine, is a powerful strategy for modulating the physicochemical and biological properties of organic molecules. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's electronic distribution, conformation, and metabolic stability without drastically increasing its size. numberanalytics.comresearchgate.net In medicinal chemistry, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. nih.gov This enhanced metabolic stability is a key reason why approximately 20-30% of pharmaceuticals contain fluorine. numberanalytics.com

Fluorination also profoundly impacts the reactivity of aromatic heterocycles. The strong electron-withdrawing nature of fluorine can render the aromatic ring more susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of complex molecules. youtube.com This effect is particularly pronounced in electron-deficient rings like pyridine. youtube.com The position of fluorine substitution is critical, as it can direct the regioselectivity of subsequent chemical reactions. numberanalytics.com Beyond reactivity, fluorine can influence a molecule's lipophilicity and its ability to form hydrogen bonds, which are crucial for its interaction with biological targets and its performance in materials science applications such as liquid crystals and polymers. numberanalytics.com

Overview of 2-Fluoro-4-(4-fluorophenyl)pyridine as a Representative Compound for Scholarly Investigation

This compound stands as a significant compound for scholarly investigation, embodying the strategic combination of a pyridine scaffold with fluorine substitution. This molecule features a pyridine ring fluorinated at the 2-position and substituted at the 4-position with a 4-fluorophenyl group. This specific arrangement of atoms makes it a valuable intermediate in organic synthesis, particularly for the creation of more complex molecules for pharmaceutical and agrochemical research. innospk.com

Below is a table summarizing some of the key properties of this compound and related fluorinated pyridine compounds.

PropertyThis compound2-Fluoro-4-methylpyridine4-(4-Fluorophenyl)pyridine
CAS Number 1214383-71-7 bldpharm.com461-87-0 innospk.com39795-58-9 nih.gov
Molecular Formula C₁₁H₇F₂N bldpharm.comC₆H₆FN innospk.comC₁₁H₈FN nih.gov
Molecular Weight 191.18 g/mol 111.12 g/mol innospk.com173.19 g/mol nih.gov
Physical State Not specifiedColorless to light yellow liquid innospk.comNot specified
Boiling Point Not specified161.4±20.0 °C at 760 mmHg innospk.comNot specified
Density Not specified1.1±0.1 g/cm³ innospk.comNot specified

This table is generated based on available data for the specified compounds and is intended for comparative purposes.

The study of this compound and its analogs provides valuable insights into the effects of fluorination on the reactivity and properties of biaryl pyridine systems, contributing to the broader understanding of fluorinated heterocycles in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F2N B11905209 2-Fluoro-4-(4-fluorophenyl)pyridine CAS No. 1214383-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1214383-71-7

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

2-fluoro-4-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H

InChI Key

OSCDJIYKRHWNTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 4 Fluorophenyl Pyridine and Diverse Analogues

Foundational Approaches to 2-Fluoropyridine (B1216828) Synthesis

The introduction of a fluorine atom at the 2-position of a pyridine (B92270) ring is a critical step. Several foundational methods have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a traditional and widely used method for the synthesis of 2-fluoropyridines. acs.orgresearchgate.net This approach involves the displacement of a suitable leaving group at the 2-position of the pyridine ring with a fluoride ion. Common leaving groups include chloro, bromo, and nitro groups. acs.orgresearchgate.net The reaction of 2-chloropyridine (B119429) with a fluoride source is a common example, although it is reported to be significantly slower than the corresponding reaction with 2-fluoropyridine. nih.gov The higher reactivity of 2-fluoropyridines in SNAr reactions makes them valuable intermediates for further functionalization. nih.govacs.org

The choice of fluoride source and reaction conditions is crucial for the success of these reactions. Anhydrous conditions and elevated temperatures are often required. acs.org For instance, the synthesis of 2-fluoro-3-nitropyridine (B72422) can be achieved in high yield by the diazotization of 2-amino-3-nitropyridine (B1266227) in HF-pyridine solution. acs.org

Table 1: Examples of SNAr Reactions for 2-Fluoropyridine Synthesis

Starting MaterialReagentsProductYieldReference
2-Amino-3-nitropyridineNaNO₂, HF-pyridine2-Fluoro-3-nitropyridine95% acs.org
2-ChloropyridineNaOEt, EtOH2-Ethoxypyridine- nih.gov
3-Methoxy-2-nitropyridineK[¹⁸F]F-K₂₂₂, K₂CO₃, DMSO3-Methoxy-2-[¹⁸F]fluoropyridine70-89% researchgate.net
3-Methyl-2-nitropyridineK[¹⁸F]F-K₂₂₂, K₂CO₃, DMSO3-Methyl-2-[¹⁸F]fluoropyridine70-89% researchgate.net

Direct C-H Fluorination Techniques and Mechanistic Insights

Direct C-H fluorination has emerged as a powerful and atom-economical method for synthesizing 2-fluoropyridines. This technique avoids the need for pre-functionalized starting materials, offering a more direct route to the desired products. A notable example is the use of silver(II) fluoride (AgF₂) as a reagent for the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom. orgsyn.orgnih.govpkusz.edu.cnpsu.eduresearchgate.net These reactions typically proceed at or near ambient temperature with high selectivity and functional group tolerance. orgsyn.orgnih.govpkusz.edu.cnpsu.eduresearchgate.net

The mechanism of this transformation is believed to be inspired by the Chichibabin amination reaction. nih.govpsu.eduresearchgate.net It is proposed that the reaction proceeds through the coordination of the pyridine to the silver salt, increasing the electrophilicity of the ortho-position and facilitating the fluorination. researchgate.net This method has been successfully applied to the synthesis of various 2-fluoropyridine derivatives, including those relevant to medicinally important compounds. nih.govpsu.edu

Table 2: Direct C-H Fluorination of Pyridines with AgF₂

SubstrateProductYieldReference
Pyridine2-Fluoropyridine- orgsyn.orgnih.gov
3-Substituted Pyridines2-Fluoro-3-substituted PyridinesGood to Excellent pkusz.edu.cn
Betahistine precursor2-Fluorinated Betahistine precursor98% nih.govacs.org

Conversion of Pyridine N-Oxides to 2-Fluoropyridine Derivatives via Trialkylammonium Salts

Another effective strategy for the synthesis of 2-fluoropyridines involves the conversion of readily available pyridine N-oxides. This method proceeds through the formation of 2-pyridyltrialkylammonium salts as key intermediates. acs.orgnih.govsnmjournals.org The pyridine N-oxide is activated, often with reagents like trifluoroacetic anhydride (B1165640) or tosyl chloride, in the presence of a tertiary amine to form the stable and isolable trialkylammonium salt. acs.orgsnmjournals.org Subsequent treatment of this salt with a fluoride source, such as potassium fluoride, affords the corresponding 2-fluoropyridine. acs.orgsnmjournals.org

This approach offers several advantages, including mild, metal-free reaction conditions and broad functional group compatibility. acs.orgnih.gov It has been shown to be highly regioselective, with fluorination occurring exclusively at the 2-position. acs.org Furthermore, this methodology has been successfully applied to the synthesis of ¹⁸F-labeled 2-fluoropyridines, which are valuable tracers for positron emission tomography (PET) imaging. acs.orgnih.govsnmjournals.org For instance, the radiosynthesis of [¹⁸F]AV-1451, a PET tracer for imaging tau pathology, utilizes this method. acs.org

Strategies for Carbon-Carbon Bond Formation at the Pyridine 4-Position

Once the 2-fluoropyridine scaffold is in hand, the next crucial step in the synthesis of 2-fluoro-4-(4-fluorophenyl)pyridine is the formation of the carbon-carbon bond at the 4-position of the pyridine ring.

Cross-Coupling Reactions for Aryl-Pyridyl Linkages (e.g., Suzuki-Miyaura, Negishi, Stille Couplings)

Transition metal-catalyzed cross-coupling reactions are the cornerstone for forming aryl-pyridyl linkages. The Suzuki-Miyaura, Negishi, and Stille couplings are among the most powerful and versatile methods employed for this purpose.

The Suzuki-Miyaura coupling is a widely used reaction that involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. numberanalytics.comlibretexts.orgrsc.org For the synthesis of 4-arylpyridines, this typically involves the reaction of a 4-halopyridine with an arylboronic acid or its ester. numberanalytics.comlibretexts.org The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. numberanalytics.commdpi.com For example, the synthesis of 2-fluoro-5-(4-fluorophenyl)pyridine (B8690981) has been achieved via a Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine (B45044) with 4-fluorophenylboronic acid. nih.gov

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide under palladium or nickel catalysis. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is particularly useful for the coupling of 2-pyridylzinc reagents with aryl halides. researchgate.netnih.gov The organozinc reagents can be generated in situ, and the reaction often proceeds with high efficiency and tolerates various functional groups. organic-chemistry.orgnih.gov

The Stille coupling employs an organotin compound (organostannane) as the coupling partner for an organic halide or triflate, catalyzed by palladium. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. thermofisher.com Halogen-substituted pyridines are suitable coupling partners in Stille reactions. wikipedia.org

Table 3: Comparison of Cross-Coupling Reactions for Aryl-Pyridyl Linkages

ReactionOrganometallic ReagentCatalystKey Advantages
Suzuki-MiyauraOrganoboronPalladiumMild conditions, high functional group tolerance, commercially available reagents. numberanalytics.comlibretexts.org
NegishiOrganozincPalladium or NickelHigh efficiency, tolerates various functional groups, in situ reagent generation. researchgate.netnih.gov
StilleOrganotinPalladiumHigh functional group tolerance, stable reagents. wikipedia.orgthermofisher.com

Directed Arylation and Other C(sp²)-C(sp²) Coupling Methods

Direct arylation represents a more atom-economical approach to forming C(sp²)-C(sp²) bonds, as it avoids the pre-functionalization of one of the coupling partners. acs.orgnih.gov In the context of pyridine chemistry, rhodium-catalyzed direct arylation has been developed to provide access to arylated pyridines. acs.orgnih.gov These methods typically involve the reaction of a pyridine derivative with an aryl halide. acs.orgnih.gov

Furthermore, palladium-catalyzed direct arylation of pyridine N-oxides has been achieved, offering another route to ortho-arylated pyridine derivatives. semanticscholar.org Mechanistic studies have shown that in some cases, a transient activator strategy can be employed to achieve highly selective diarylation of pyridines. acs.org While direct arylation at the 4-position of a 2-fluoropyridine is a desirable transformation, achieving high regioselectivity can be challenging and often depends on the electronic nature of the substituents on the pyridine ring. nih.gov For instance, electron-withdrawing groups at the 3-position can direct arylation to the C4-position. nih.gov

Synthesis of Complex Derivatives and Structural Analogues featuring the this compound Core

The this compound scaffold serves as a versatile platform for the development of more complex molecules. Synthetic efforts are primarily directed towards modifying the pyridine and phenyl rings, developing organometallic complexes, and employing advanced reaction strategies to build molecular diversity.

The functionalization of the pyridine ring is crucial for modulating the properties of the final compound. The fluorine atom at the C-2 position plays a key role, activating the ring for certain transformations.

C-H Functionalization: Direct C-H functionalization offers an efficient way to introduce substituents. For instance, methods for the C-H fluorination of pyridines at the position alpha to the nitrogen (C-6) using reagents like silver(II) fluoride (AgF₂) have been developed. This tandem approach of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) allows for the late-stage introduction of a wide array of functional groups. acs.orgnih.gov The SNAr reactions of 2-fluoropyridines are often faster and occur under milder conditions than those of their chloro- or bromo-analogues, which is attributed to the high electronegativity of fluorine. nih.gov

Substitution via Halogenated Intermediates: A common strategy involves the synthesis of halogenated pyridine precursors, which can then undergo cross-coupling or substitution reactions. For example, a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-fluoropyridine and 4-fluorophenylboronic acid, catalyzed by Pd(PPh₃)₄, yields 2-fluoro-5-(4-fluorophenyl)pyridine, an isomer of the title compound. nih.gov This highlights how functionalization at the C-5 position can be readily achieved. Similarly, derivatization can be performed starting from materials like 2-amino-5-methylpyridine, which can be converted to intermediates such as 2-bromo-5-fluoro-6-picoline via diazotization and subsequent reactions. google.com

Precursor-Based Synthesis: Another approach involves building the substituted pyridine ring from acyclic precursors or other heterocyclic systems. This allows for the introduction of desired functional groups at the C-3, C-5, or C-6 positions before the final pyridine ring is formed.

The table below summarizes examples of derivatization strategies for the pyridine ring in fluorophenylpyridine analogues.

Table 1: Pyridine Ring Derivatization Strategies
Position Reaction Type Reagents/Catalyst Precursor Example Product Analogue Reference
C-5 Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₃PO₄ 5-Bromo-2-fluoropyridine 2-Fluoro-5-(4-fluorophenyl)pyridine nih.gov
C-6 C-H Fluorination / SNAr AgF₂, various nucleophiles 2-Ethylpyridine 2-Ethyl-6-fluoropyridine derivatives nih.gov

Functionalization of the 4-Fluorophenyl Moiety

Modifying the 4-fluorophenyl ring is another key strategy for creating analogues. These modifications typically involve electrophilic aromatic substitution or the transformation of existing substituents.

Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator. Since the para position is already occupied by the pyridine ring, electrophilic substitution would primarily occur at the positions ortho to the fluorine (C-3' and C-5'). However, the deactivating nature of the fluorine and the pyridine ring can make such reactions challenging, often requiring harsh conditions.

Cross-Coupling Reactions: A more versatile approach is to start with a difunctionalized phenyl ring. For example, using a boronic acid derivative like (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)boronic acid in a Suzuki coupling allows for the introduction of a protected hydroxymethyl group onto the phenyl ring. nih.gov This group can then be further manipulated.

Synthesis of Phenylalanine Analogues: Advanced methods have been developed for synthesizing fluorinated phenylalanines, which can be considered complex functionalized phenyl moieties. For instance, 3-bromo-4-fluoro-(S)-phenylalanine has been synthesized from 3-bromo-4-fluorobenzaldehyde (B1265969) through a multi-step process involving an asymmetric hydrogenation catalyzed by a ferrocene-based ligand. beilstein-journals.org Such complex amino acid structures can be incorporated into larger molecules.

Fluorophenylpyridine scaffolds are effective ligands in organometallic chemistry due to the coordinating ability of the pyridine nitrogen. The resulting metal complexes often exhibit unique catalytic or medicinal properties.

Ruthenium and Osmium Complexes: N-(4-Fluorophenyl)pyridine-2-carbothioamide, a related structural analogue, has been used to synthesize a series of organometallic Ru(II) and Os(II) complexes. mdpi.com These complexes are formed by reacting the ligand with dimeric metal precursors like [Ru(p-cymene)Cl₂]₂. The coordination of the metal significantly impacts the electronic properties of the ligand, as observed by a downfield shift of specific protons in NMR spectra. mdpi.com

Rhodium and Iridium Complexes: The same N-(4-fluorophenyl)pyridine-2-carbothioamide ligand has been complexed with Rh(III) and Ir(III) metal centers, using precursors such as [Rh(Cp*)Cl₂]₂. These reactions typically proceed with good yields (60-88%). mdpi.com

Gold Complexes: Fluorocarbyne complexes, which feature a carbon-fluorine bond, can be coordinated to other metals. For example, a tungsten fluorocarbyne complex reacts with a gold(I) source to form a µ₂-fluorocarbyne complex, demonstrating the ability of fluorinated ligands to bridge two metal centers. nih.gov

The table below provides examples of organometallic complexes formed with fluorophenylpyridine-type ligands.

Table 2: Organometallic Complexes with Fluorophenylpyridine-type Ligands
Ligand Metal Center Metal Precursor Resulting Complex Type Yield Reference
N-(4-Fluorophenyl)pyridine-2-carbothioamide Ruthenium(II) [Ru(p-cymene)I₂]₂ [Iodido(η⁶-p-cymene)(ligand)ruthenium(II)] iodide 87% mdpi.com
N-(4-Fluorophenyl)pyridine-2-carbothioamide Rhodium(III) [Rh(Cp*)Cl₂]₂ [Chlorido(η⁵-pentamethylcyclopentadienyl)(ligand)rhodium(III)] chloride 88% mdpi.com

Multi-Component Reactions and Convergent Synthetic Routes

To enhance synthetic efficiency, multi-component reactions (MCRs) and convergent strategies are employed.

Convergent Synthesis: Convergent routes involve preparing key fragments of the target molecule separately before combining them in the final steps. This approach was used in the synthesis of Irbesartan, where a key spirocycle intermediate was first prepared and then alkylated with a substituted biphenyl (B1667301) fragment. mdpi.com A similar strategy can be applied to this compound analogues, where the fluorophenyl and fluoropyridine moieties are synthesized independently and then joined, often via a cross-coupling reaction. nih.govnih.gov

Multi-Component Reactions: MCRs allow for the construction of complex molecules in a single step from three or more reactants, which is a tenet of green chemistry. For example, the synthesis of polysubstituted pyridines can be achieved through classical multi-component condensation reactions like the Hantzsch synthesis, although modern variations are sought to improve scope and efficiency. nih.gov The development of MCRs for fluoro-substituted biarylpyridines is an active area of research aimed at streamlining synthesis. sruc.ac.uk

Examination of Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling selectivity is paramount in the synthesis of precisely substituted molecules like this compound analogues.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of polysubstituted pyridines, the differential reactivity of leaving groups can be exploited. For instance, the reactivity order in palladium-catalyzed Suzuki couplings is generally -Br > -OSO₂F > -Cl. nih.gov This allows for the stepwise, chemoselective introduction of aryl groups onto a scaffold containing multiple different leaving groups. nih.gov

Regioselectivity: This determines the position at which a reaction occurs. In the C-H fluorination of substituted pyridines with AgF₂, the reaction shows a strong preference for the position alpha to the nitrogen atom (C-2 or C-6). nih.gov In the annulation of fluoroalkynes to form azacycles, the fluorine atom can act as a detachable activator, ensuring high regioselectivity in the formation of the heterocyclic ring. rsc.org

Stereoselectivity: This relates to the formation of a specific stereoisomer. While the core this compound is achiral, the introduction of chiral centers or the creation of atropisomers (isomers arising from restricted rotation around a single bond) requires stereoselective methods. Asymmetric hydrogenation is a powerful tool for this, as seen in the synthesis of chiral fluorinated phenylalanine derivatives where a specific enantiomer was produced with high selectivity (94% ee). beilstein-journals.org The synthesis of Z-monofluoroalkenes can also be achieved with excellent stereoselectivity through a tandem fluorination-desulfonation sequence. rsc.org

Adoption of Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated heterocyclic compounds to reduce environmental impact and improve efficiency. fq-unam.org

Use of Safer Solvents and Reagents: Traditional methods for synthesizing fluoropyridines often use harsh reagents like neat POCl₃ or high temperatures. acs.org Green approaches focus on using less hazardous solvents and developing reactions that can proceed under milder conditions. For example, some modern Suzuki coupling reactions can be performed in aqueous ethanol. nih.gov

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. researchgate.net Palladium-catalyzed cross-coupling reactions are central to pyridine synthesis, and research is focused on developing catalysts with high turnover numbers that can be used in low concentrations. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2-fluoro-4-(4-fluorophenyl)pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular connectivity and environment can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of a related compound, 2-(4-fluorophenyl)pyridine (B1266597), in deuterated chloroform (B151607) (CDCl₃) shows signals in the aromatic region. The proton on the pyridine (B92270) ring (H-6) typically appears as a multiplet around δ 8.61-8.73 ppm. The protons of the 4-fluorophenyl ring appear as multiplets in the range of δ 7.93-8.04 ppm and δ 7.11-7.20 ppm. Other protons on the pyridine ring are observed between δ 7.21-7.80 ppm. rsc.org

The ¹³C NMR spectrum of 2-(4-fluorophenyl)pyridine in CDCl₃ reveals distinct signals for each carbon atom, influenced by the attached fluorine atoms. The carbon attached to the fluorine on the phenyl ring (C-4') shows a characteristic doublet due to ¹JCF coupling, with a chemical shift around δ 163.5 ppm (J = 249.3 Hz). Other aromatic carbons appear in the range of δ 115.7 to 156.4 ppm. For instance, the carbon at the 2-position of the pyridine ring is found at approximately δ 156.4 ppm, while the carbon at the 4-position of the phenyl ring is observed around δ 135.5 ppm (d, J = 3.1 Hz). rsc.org

A representative, though not identical, ¹³C NMR dataset for a fluorinated pyridine derivative shows a carbon attached to fluorine at δ 156.38 ppm with a large coupling constant (d, J = 235.2 Hz), indicative of a direct C-F bond. rsc.org Other carbons in the aromatic system show smaller couplings, for example, δ 115.69 ppm (d, J = 22.4 Hz) and δ 116.10 ppm (d, J = 7.6 Hz). rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Fluorophenylpyridine Structures

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
¹H 8.61-8.73 m Pyridine H-6
¹H 7.93-8.04 m Phenyl H-2', H-6'
¹H 7.11-7.20 m Phenyl H-3', H-5'
¹³C 163.5 d, J = 249.3 Phenyl C-4'
¹³C 156.4 s Pyridine C-2
¹³C 135.5 d, J = 3.1 Phenyl C-1'
¹³C 128.7 d, J = 8.4 Phenyl C-2', C-6'
¹³C 115.7 d, J = 21.6 Phenyl C-3', C-5'

Note: Data is for the related compound 2-(4-fluorophenyl)pyridine and serves as a representative example. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. biophysics.orgwikipedia.org Due to its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides a wide chemical shift range, which helps in resolving signals from different fluorine atoms. wikipedia.orghuji.ac.il

The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides additional structural information. Long-range ¹⁹F-¹⁹F couplings can also be observed. wikipedia.org

Table 2: Representative ¹⁹F NMR Chemical Shifts

Fluorine Position Approximate Chemical Shift (δ, ppm)
Fluorine on Phenyl Ring -113
Fluorine on Pyridine Ring -61 to -70

Note: Values are based on related structures and can vary based on the specific molecule and solvent. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound. slideshare.netepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and phenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of the C-H connections in the molecule. epfl.chyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to four bonds). epfl.chyoutube.com It is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the pyridine and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure and preferred conformation. princeton.edu

Through-space spin-spin couplings, which occur when non-bonded nuclei are in close spatial proximity, can provide valuable conformational insights. anu.edu.au In fluorinated molecules like this compound, through-space ¹H–¹⁹F and ¹³C–¹⁹F couplings can be observed and are indicative of specific spatial arrangements. nih.govthermofisher.com

The magnitude of these through-space couplings is dependent on the distance and orientation between the coupled nuclei. For instance, the observation of a through-space coupling between the fluorine on the pyridine ring and a proton on the phenyl ring would suggest a conformation where these two groups are close in space. These couplings can be detected using specialized 1D and 2D NMR experiments. nih.gov Computational modeling can be used in conjunction with experimental data to refine the conformational analysis. lboro.ac.uk

Vibrational Spectroscopy for Molecular Structure and Bonding Features

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-F bonds. thermofisher.com

Aromatic C-H stretching : These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-F stretching : The carbon-fluorine stretching vibrations are a key feature and typically give rise to strong absorption bands in the 1100-1300 cm⁻¹ range. The exact position of these bands can be influenced by the electronic environment.

Aromatic C-H out-of-plane bending : These bands, which appear in the 650-900 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic rings.

The presence and position of these bands in the FT-IR spectrum provide confirmatory evidence for the presence of the key functional groups in this compound. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C and C=N Stretch 1400 - 1600
C-F Stretch 1100 - 1300

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable information that is complementary to infrared (IR) spectroscopy for understanding the vibrational modes of a molecule. For aromatic systems like this compound, key Raman bands correspond to ring breathing modes, C-H bending, and C-C stretching vibrations. In pyridine and its derivatives, distinct Raman shifts are observed that can be correlated with their structural features. aps.org

While a specific Raman spectrum for this compound is not extensively reported in the literature, analysis can be inferred from related structures. For instance, in substituted benzenes and pyridines, the ring breathing mode is a characteristic and often intense band. For a 1,4-disubstituted benzene (B151609) ring, this mode is reported in the region of 800-870 cm⁻¹. researchgate.net The C-F stretching vibration in fluorinated benzenes also gives rise to a strong Raman band, typically observed in the 1200-1300 cm⁻¹ range.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign vibrational modes accurately. researchgate.netnih.gov For this compound, DFT calculations would predict the frequencies and Raman intensities of various modes, including the in-plane and out-of-plane deformations of the pyridine and phenyl rings, and the stretching vibrations of the C-F bonds. The combination of experimental and theoretical approaches allows for a comprehensive assignment of the molecule's vibrational fingerprint. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, with a molecular formula of C₁₁H₇F₂N, the expected monoisotopic mass can be calculated with high accuracy. The closely related isomer, 2-(4-fluorophenyl)pyridine (C₁₁H₈FN), has a calculated exact mass of 173.064077422 Da. nih.gov The target molecule, containing an additional fluorine atom in place of a hydrogen atom, has a theoretical exact mass of approximately 191.05465 Da. HRMS instruments like Orbitrap or FT-ICR can measure this mass with errors below 1 ppm, confirming the elemental formula. nih.gov

Electron ionization (EI) mass spectrometry reveals the fragmentation pattern of the molecule, which provides structural information. Based on data from analogous compounds, the mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 191. The fragmentation would likely involve the following key ions:

[M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule from the pyridine ring, a characteristic fragmentation for pyridyl compounds.

[M-F]⁺: Loss of a fluorine atom.

Fluorophenyl cations: Fragments corresponding to the fluorophenyl moiety, such as a peak at m/z 95 for the [C₆H₄F]⁺ fragment, are also anticipated. researchgate.net

The table below summarizes expected significant fragments.

Fragment Ionm/z (Nominal)Description
[C₁₁H₇F₂N]⁺191Molecular Ion (M⁺)
[C₁₀H₆F₂]⁺164Loss of HCN from pyridine ring
[C₆H₄F]⁺954-fluorophenyl cation

This table is based on theoretical fragmentation patterns and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine and phenyl rings. niscpr.res.inresearchgate.net

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), occur due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are expected to appear in the 200–300 nm region. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the pyridine ring) to an antibonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. researchgate.net

In similar aromatic systems, strong absorption peaks are often observed around 250-280 nm. researchgate.net The conjugation between the two aromatic rings in this compound can lead to a red shift (shift to longer wavelengths) of the absorption bands compared to the individual, unsubstituted parent rings. The solvent environment can also influence the position of these bands.

Expected UV-Vis Absorption Bands

Transition Type Approximate Wavelength Range (nm) Associated Moiety
π → π* 200 - 300 Phenyl and Pyridine Rings

This table provides a generalized summary of expected transitions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. libretexts.org While a crystal structure for this compound is not publicly available, extensive data on the closely related isomer 2-Fluoro-5-(4-fluorophenyl)pyridine (B8690981) provides significant insight into the expected structural features. nih.gov

Confirmation of Regiochemistry, Molecular Geometry, and Torsional Angles

X-ray analysis would definitively confirm the substitution pattern (regiochemistry) of the fluorine atoms and the phenyl group on the pyridine ring. The analysis provides precise bond lengths, bond angles, and planarity of the aromatic rings.

A crucial geometric parameter in bi-aryl systems is the torsional or dihedral angle between the two aromatic rings. This angle is determined by the balance between steric hindrance (which favors a twisted conformation) and π-conjugation (which favors a planar conformation). In the crystal structure of the isomer 2-Fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the fluorophenyl ring and the 2-fluoropyridine (B1216828) ring is 37.93(5)°. nih.gov A similar non-planar conformation is expected for this compound to minimize steric repulsion between the ortho-hydrogens of the two rings.

Crystallographic Data for the Isomer 2-Fluoro-5-(4-fluorophenyl)pyridine nih.gov

content_copy
ParameterValue
Molecular FormulaC₁₁H₇F₂N
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.365(2)
b (Å)3.8303(3)
c (Å)11.4835(14)
V (ų)895.74(16)
Z4
Dihedral Angle (°)37.93(5)

Detailed Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of intermolecular interactions. rsc.org While the reported structure of the isomer 2-Fluoro-5-(4-fluorophenyl)pyridine was dominated by van der Waals forces, other interactions are possible for this compound. nih.gov

C-H···F Hydrogen Bonding: Weak hydrogen bonds involving the fluorine atoms as acceptors and ring hydrogen atoms as donors (C-H···F) are common in fluorinated organic compounds. researchgate.netnih.gov These interactions play a significant role in directing the crystal packing.

C-H···N Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming C-H···N interactions with hydrogen atoms from neighboring molecules. nih.gov

π···π Stacking: The planar aromatic rings can stack on top of each other in an offset fashion, leading to stabilizing π···π interactions. nih.gov The degree of offset and the distance between the rings are key parameters in defining these interactions.

Analysis of the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, which also features a fluorophenyl and a pyridine ring, revealed the presence of both C-H···F and C-H···N hydrogen bonds that stabilize the crystal structure. researchgate.netnih.gov It is highly probable that similar interactions would be observed in the crystal packing of this compound.

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can exhibit different physical properties. Molecules with conformational flexibility, such as the rotational freedom around the C-C bond linking the two rings in this compound, are often prone to polymorphism. rsc.org

The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph would feature a unique crystal packing arrangement, potentially driven by a different balance of the weak intermolecular interactions discussed above (e.g., C-H···F vs. π···π stacking). researchgate.netacs.org While no polymorphs have been specifically reported for this compound, its molecular structure suggests that polymorphism is a distinct possibility.

Theoretical and Computational Chemistry Investigations of 2 Fluoro 4 4 Fluorophenyl Pyridine Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. For a molecule like 2-Fluoro-4-(4-fluorophenyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its electronic characteristics. ajchem-a.com

Characterization of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Orbital Energies, and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.comirjweb.com

For this compound, a DFT calculation would yield the specific energy values for these orbitals. The spatial distribution of the HOMO and LUMO would likely show the HOMO localized more on the electron-rich phenylpyridine moiety and the LUMO distributed across the π-system of both rings.

Table 4.1.1: Hypothetical Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only, as specific data is not available.

Parameter Expected Value Range Significance
E_HOMO -6.0 to -7.0 eV Electron-donating ability
E_LUMO -1.5 to -2.5 eV Electron-accepting ability

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors (e.g., Fukui Functions)

An MEP map is a visual tool that illustrates the charge distribution of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. ajchem-a.com In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine (B92270) ring and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. researchgate.netresearchgate.net

Reactivity descriptors derived from DFT, such as Fukui functions, provide more quantitative predictions of local reactivity. The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying the most likely sites for nucleophilic (f+) and electrophilic (f−) attacks. nih.gov

Prediction of Vibrational Frequencies and Electronic Spectra for Comparison with Experimental Data

DFT calculations are routinely used to predict the vibrational (infrared and Raman) spectra of molecules. researchgate.netesisresearch.org By calculating the harmonic frequencies, a theoretical spectrum can be generated. This theoretical spectrum, when compared with experimental FT-IR and FT-Raman data, helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions. ajchem-a.com For this compound, characteristic C-F and C-N stretching frequencies, as well as aromatic C-H and C=C vibrations, would be predicted and could be compared with experimental findings to validate the computational model. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The two aromatic rings in this compound are not constrained to be in the same plane. The rotational barrier around the C-C bond connecting the pyridine and phenyl rings determines the molecule's conformational flexibility. A Potential Energy Surface (PES) scan, performed by systematically varying the dihedral angle between the two rings and optimizing the geometry at each step, can identify the most stable conformer (the global minimum on the PES) and any transitional states. uni-muenchen.deindexcopernicus.comq-chem.com For similar biaryl systems, a non-planar (twisted) conformation is often the most stable due to the balance between π-conjugation (favoring planarity) and steric hindrance between ortho hydrogens (favoring a twist). nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. nih.gov For this compound, NBO analysis would quantify the delocalization of π-electrons across the two aromatic rings and the intramolecular charge transfer resulting from the electron-withdrawing nature of the nitrogen and fluorine atoms. It would also describe the hybridization of the atoms, confirming the sp2 character of the ring carbons and nitrogen.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

TD-DFT is the primary method for investigating the properties of electronically excited states. nih.govrsc.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima in an electronic (UV-Vis) spectrum, and oscillator strengths, which relate to the intensity of these absorptions. rsc.org

A TD-DFT study of this compound would predict its UV-Vis absorption spectrum, identifying the energies and nature of the principal electronic transitions (e.g., π→π* transitions). Furthermore, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to investigate the photophysical behavior of the molecule, including its fluorescence properties. nih.gov This would be essential for understanding its potential use in applications like organic light-emitting diodes (OLEDs).

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Detailed computational investigations into the reaction mechanisms involving this compound are not found in the existing literature. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would involve identifying the structures of reactants, products, and any intermediates.

A key aspect of these studies is the location and characterization of transition states, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction rates. For a molecule like this compound, potential reactions for study could include nucleophilic aromatic substitution at the fluorine-bearing carbon of the pyridine ring or electrophilic substitution on either of the aromatic rings.

A hypothetical data table for a reaction mechanism study would typically include:

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants0.0Bond lengths, angles
Transition State 1[Value]Imaginary frequency, key bond lengths
Intermediate[Value]Bond lengths, angles
Transition State 2[Value]Imaginary frequency, key bond lengths
Products[Value]Bond lengths, angles

Without published research, these values and parameters for this compound remain undetermined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a view of their dynamic behavior. For this compound, MD simulations could reveal information about its conformational flexibility, such as the rotation around the bond connecting the two aromatic rings.

A representative data table from an MD simulation study might look like this:

SolventAverage Dihedral Angle (°)RMSD (Å)Solvent Accessible Surface Area (Ų)
Water[Value][Value][Value]
Ethanol[Value][Value][Value]
DMSO[Value][Value][Value]

As no specific MD studies for this compound have been published, these dynamic properties have not been quantified.

Exploration of Electronic and Optical Properties for Advanced Materials Design

The electronic and optical properties of a molecule are fundamental to its potential application in advanced materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational methods, particularly those based on DFT and time-dependent DFT (TD-DFT), are used to predict these properties.

Key parameters include the electronic band structure, which describes the ranges of energy that an electron may have, and the band gap, which is crucial for determining the electronic and optical characteristics of a material. Other important properties that can be calculated are the dielectric function, reflectivity, and refractive index, all of which are vital for designing optical and electronic devices.

A summary of calculated electronic and optical properties would typically be presented in a table like the following:

PropertyCalculated Value
Band Gap (eV)[Value]
Wavelength of Maximum Absorption (nm)[Value]
Oscillator Strength[Value]
Static Dielectric Constant[Value]
Refractive Index at 589 nm[Value]

Currently, there is a lack of published data from such computational explorations for this compound.

Reactivity and Mechanistic Pathways of 2 Fluoro 4 4 Fluorophenyl Pyridine

Unravelling Substitution Reactions on Both Aromatic Rings

The reactivity of the molecule is characterized by a predisposition towards nucleophilic substitution on the pyridine (B92270) ring and a general resistance to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in 2-fluoro-4-(4-fluorophenyl)pyridine is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is primarily centered at the C2 position. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. rsc.org The fluorine atom at C2 is an excellent leaving group due to its high electronegativity, which further enhances the electrophilicity of the carbon it is attached to and stabilizes the transition state.

Studies on 2-fluoropyridines have demonstrated their high reactivity in SNAr reactions, which can proceed under mild conditions to install a diverse array of functional groups. nih.gov A wide range of nucleophiles, including those derived from alcohols, amines, thiols, and N-heterocycles, can displace the C2-fluorine. acs.org The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. rsc.org This stabilization is most effective for attack at the C2 and C4 positions. Given that the C2 position holds a good leaving group (fluorine), SNAr occurs with high regioselectivity at this site.

In contrast, the 4-fluorophenyl ring is not activated for SNAr. For a nucleophilic attack to occur on this ring, it would require the presence of strong electron-withdrawing groups, which are absent.

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution (SEAr) on the this compound molecule is challenging. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it very unreactive towards electrophiles, similar to nitrobenzene. researchgate.net Furthermore, the acidic conditions often required for SEAr (e.g., nitration, sulfonation) lead to the protonation of the pyridine nitrogen. This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack. libretexts.orgresearchgate.net If substitution on the pyridine ring were to occur under forcing conditions, it would be directed to the C3 and C5 positions (meta to the nitrogen). researchgate.netyoutube.com

The regioselectivity of substitution reactions on this compound is a direct consequence of the combined electronic effects of the nitrogen and fluorine atoms.

Pyridine Nitrogen: The nitrogen atom is the most influential group. Its inductive effect deactivates the entire pyridine ring to electrophilic attack. However, its ability to stabilize a negative charge through resonance makes it a powerful activator and ortho-, para-director for nucleophilic attack. rsc.org

C2-Fluorine Atom: This atom serves two primary roles. Its strong inductive electron-withdrawing effect enhances the deactivation of the pyridine ring towards SEAr but significantly increases the electrophilicity of the C2 carbon, making it the prime target for nucleophiles. Secondly, it is an excellent leaving group in SNAr reactions, a property that makes 2-fluoropyridines significantly more reactive than their 2-chloro counterparts. nih.govresearchgate.net

C4'-(para)-Fluorine Atom: On the phenyl ring, the fluorine atom exhibits a dual inductive and resonance effect. It is inductively deactivating, slowing the rate of SEAr. However, through π-donation of its lone pairs, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In the context of the entire molecule, its effect is secondary to the powerful directing effects within the pyridine ring.

C4-(4-fluorophenyl) Group: This aryl substituent at the C4 position of the pyridine ring has a deactivating electronic influence on the pyridine ring for both electrophilic and nucleophilic substitution, though the latter is still highly favorable due to the inherent properties of the 2-fluoropyridine (B1216828) core.

Functional Group Interconversions and Advanced Coupling Reactions

The this compound scaffold is amenable to a variety of synthetic transformations, particularly those involving the displacement of the C2-fluorine and palladium-catalyzed cross-coupling reactions. The high reactivity of the C2-fluorine in SNAr reactions allows for its replacement by a wide range of nucleophiles, enabling the synthesis of diverse derivatives. nih.govacs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov While the C-F bond can be stable to some coupling conditions, allowing for functionalization at other positions (if a suitable leaving group like Br or I is present), nih.gov it can also be the site of coupling. These reactions provide a modular approach to complex pyridine derivatives. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents & ConditionsProduct TypeReference
SNAr (O-Nucleophile) R-OH, Base (e.g., NaH), Solvent (e.g., THF)2-Alkoxy-4-(4-fluorophenyl)pyridine acs.org
SNAr (N-Nucleophile) R¹R²NH, Base (e.g., K₂CO₃), Solvent (e.g., DMSO)2-Amino-4-(4-fluorophenyl)pyridine acs.org
SNAr (S-Nucleophile) R-SH, Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-Thioether-4-(4-fluorophenyl)pyridine acs.org
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl-4-(4-fluorophenyl)pyridine rsc.orgnih.gov
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base2-Amino-4-(4-fluorophenyl)pyridine rsc.orgmdpi.com
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-4-(4-fluorophenyl)pyridine rsc.org

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly accessible literature. However, valuable insights can be drawn from studies on related compounds.

A crucial kinetic finding is the significantly higher reactivity of 2-fluoropyridine compared to 2-chloropyridine (B119429) in SNAr reactions. In a competitive reaction with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine . nih.govacs.orgresearchgate.net This "element effect" (F >> Cl, Br, I) is characteristic of SNAr reactions where the formation of the C-nucleophile bond is rate-determining, as the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the forming intermediate.

However, the mechanism and kinetics can be influenced by the substrate and reaction conditions. For example, in the substitution reactions of N-methylpyridinium ions with piperidine, the typical element effect is not observed, with 2-fluoro, 2-chloro, and 2-bromo derivatives showing similar reactivity. nih.gov This was attributed to a change in the rate-determining step to the deprotonation of the addition intermediate. nih.gov

Catalytic Applications Involving the this compound Moiety

While the reactivity of the this compound scaffold is well-explored for synthetic transformations, its direct application as a catalyst is less documented.

There is currently no specific information in the peer-reviewed literature describing the use of this compound as an organocatalyst. Organocatalysis typically involves the use of small organic molecules to accelerate chemical reactions, and while various pyridine derivatives are used, figshare.commdpi.com the title compound has not been identified in this role.

However, a structurally related compound, 2-fluoro-4-(trifluoromethyl)pyridine, has been reported to function as a catalytic ligand for the palladium-catalyzed aerobic oxidative coupling of xylene. sigmaaldrich.com This indicates that fluorinated pyridines can coordinate with transition metals and influence their catalytic activity. This application does not fall under organocatalysis, where the organic molecule is the sole catalyst, but under the broader field of metal catalysis, where it acts as an ancillary ligand. The electronic properties conferred by the fluorine and the pyridyl nitrogen could make this compound a candidate for ligand development in other metal-catalyzed transformations.

Exploration of Transition Metal Catalysis (e.g., Iridium, Ruthenium, Osmium, Rhodium)

The exploration of transition metal catalysis involving this compound is an area with limited specific research. However, the reactivity of the fluoropyridine motif is well-documented in the context of transition metal-catalyzed cross-coupling and functionalization reactions. The fluorine atom at the 2-position and the 4-aryl substituent significantly influence the electronic properties of the pyridine ring, making it a potentially valuable ligand and substrate in catalysis.

General Reactivity of 2-Fluoropyridines in Transition Metal Catalysis:

2-Fluoropyridines are known to participate in various transition metal-catalyzed reactions. The fluorine atom, being highly electronegative, activates the C2 position for nucleophilic aromatic substitution (SNAr). This reactivity is significantly faster compared to chloro- or bromopyridines. acs.org Transition metal catalysts, particularly those from the platinum group, are often employed to facilitate C-C and C-N bond formations.

While specific studies on this compound with iridium, ruthenium, osmium, and rhodium are not extensively documented in publicly available literature, general principles of catalysis with these metals and related pyridine-containing ligands provide insights into potential reactivity.

Iridium: Iridium complexes are known to catalyze a variety of transformations, including C-H activation, hydrogenation, and photoredox reactions. rsc.orgresearchgate.netrsc.org For instance, iridium catalysts have been utilized in the asymmetric hydrogenation of substituted pyridines. researchgate.net It is plausible that this compound could serve as a substrate in such reactions, with the fluorine and aryl groups influencing the regioselectivity and stereoselectivity of the transformation.

Ruthenium: Ruthenium catalysts are widely used in olefin metathesis, transfer hydrogenation, and C-H functionalization. youtube.comyoutube.comiaea.org Ruthenium(II) complexes with polypyridyl ligands are particularly prominent in photocatalysis. rsc.org The this compound could potentially act as a ligand in ruthenium complexes, modulating their catalytic activity and photophysical properties. For example, the synthesis of 2,2'-bipyridine (B1663995) and its subsequent complexation with ruthenium is a common practice in creating photocatalysts. youtube.com

Osmium: Osmium complexes have shown utility in various catalytic processes, including nitrile hydration and as electron transfer mediators. nih.govmdpi.comnih.gov The coordination of terpyridine ligands to osmium has been studied for applications in catalysis and electrochemistry. mdpi.com While direct catalysis with this compound is not reported, its structural similarity to ligands used in osmium chemistry suggests potential for similar applications.

Rhodium: Rhodium catalysts are well-known for their application in hydroformylation, hydrogenation, and asymmetric synthesis. nih.govnih.gov Rhodium-catalyzed C-H activation and annulation reactions involving pyridines have been developed. iaea.org The electronic nature of the substituents on the pyridine ring can significantly impact the efficiency and selectivity of these rhodium-catalyzed processes.

Illustrative Data from Related Compounds:

Due to the absence of specific data for this compound, the following table presents findings from related fluorinated pyridine compounds in transition metal catalysis to illustrate potential reactivity.

Catalyst SystemSubstrate/LigandReaction TypeProduct/ObservationReference
Palladium(0)2-Fluoro-4-(trifluoromethyl)pyridineAerobic oxidative couplingCatalytic ligand for regioselective preparation of tetramethylbiphenyls. sigmaaldrich.com
Rhodium(I)Chiral diene ligandAsymmetric fluorinationSynthesis of 1,2-disubstituted allylic fluorides. nih.gov
Ruthenium(II)Phosphonate-substituted phenanthrolinePhotocatalysisEfficient in reductive quenching photocatalytic cycles. rsc.org

Photoreactivity and Electrochemical Behavior (e.g., Redox Potentials, Cyclic Voltammetry)

The presence of two fluorine atoms and a biphenyl-like structure suggests that this compound could possess interesting photophysical and electrochemical properties. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen generally leads to higher reduction potentials compared to their non-fluorinated analogs.

Cyclic Voltammetry of Related Compounds:

Cyclic voltammetry is a key technique for investigating the redox properties of molecules. For fluorinated pyridine derivatives, this technique can reveal information about their reduction and oxidation potentials, which is crucial for applications in areas like organic electronics and photocatalysis.

Mechanistic studies of pyridinium electrochemistry have shown that the reduction potential is surface-dependent and that the presence of other species, like CO2, can alter the electrochemical pathways. rsc.org The reduction of osmium(II) complexes with terpyridine ligands, for example, is reported to occur on the coordinated polypyridine ligands. mdpi.com

Illustrative Electrochemical Data:

The following table presents electrochemical data for related fluorinated and pyridine-containing compounds to provide an indication of the expected redox behavior.

Compound/SystemTechniqueKey FindingsReference
Pyridinium solutionsCyclic VoltammetryReduction potential is surface dependent; presence of CO2 creates an alternative mechanism for hydrogen evolution. rsc.org
Bis(terpyridine)osmium(II) complexesCyclic VoltammetryOxidation is metal-based, while reduction occurs on the coordinated terpyridine ligands. mdpi.com
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligandsSpectroelectrochemistryThe first electron transfer occurs on the phenanthroline ligand. rsc.org

Photoreactivity:

The photoreactivity of a molecule is determined by its ability to absorb light and undergo subsequent chemical transformations. The photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are critical for applications in photochemistry and materials science. nih.gov

While specific photophysical data for this compound is absent, related fluorinated aromatic compounds are known to exhibit fluorescence. The introduction of fluorine atoms can influence the emission wavelength and quantum efficiency. For instance, studies on pyridine, pyrazine, and triazine-based fluorescent dyes have shown that the photophysical properties are tunable by altering the molecular structure. researchgate.net

Applications in Advanced Chemical and Materials Science Research

Role as Synthetic Precursors for the Development of Complex Chemical Entities

The compound 2-Fluoro-4-(4-fluorophenyl)pyridine serves as a critical intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. innospk.comatomfair.com The reactivity of the fluorinated pyridine (B92270) ring allows for its use in various chemical transformations. Fluorinated pyridine derivatives are often explored in drug development due to their potential for enhanced metabolic stability and bioavailability. innospk.com The compound can be prepared as a precursor for studies of biological activities. nih.govresearchgate.net

The fluorine atom on the pyridine ring significantly influences the molecule's reactivity, making it a valuable component for creating complex molecular structures. innospk.com For instance, fluoropyridine cores are instrumental in developing fluorinated analogs in drug discovery programs. atomfair.com The synthesis of related compounds, such as 2-fluoro-5-(4-fluorophenyl)pyridine (B8690981), has been achieved through methods like the Suzuki coupling reaction, which involves reacting a bromo-fluoropyridine with a fluorophenylboronic acid in the presence of a palladium catalyst. nih.gov This highlights a common synthetic route where the core structure of this compound can be further functionalized.

The versatility of fluorinated pyridines extends to their use in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce the fluorinated pyridine motif into larger, more complex molecules. atomfair.com The reactivity of 2- or 4-halopyridines in nucleophilic aromatic substitution (SNAr) reactions provides a site-specific method to synthesize substituted pyridines. nih.gov Notably, 2-fluoropyridines exhibit significantly higher reactivity in SNAr reactions compared to their chloro-substituted counterparts, allowing for reactions to occur under milder conditions suitable for complex molecules. nih.gov

A summary of synthetic applications for fluorinated pyridine precursors is presented in the table below.

Application AreaSynthetic UtilityExample Reaction Type
Pharmaceuticals Building block for active pharmaceutical ingredients (APIs). atomfair.comSuzuki-Miyaura Coupling
Agrochemicals Intermediate for crop protection compounds. innospk.comnih.govNucleophilic Aromatic Substitution
Drug Discovery Creation of fluorinated analogs with enhanced metabolic stability. innospk.comC-H Fluorination

Development of Ligands for Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

Pyridine and its derivatives are well-established ligands in coordination chemistry, and the introduction of fluorine atoms, as in this compound, can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity. pipzine-chem.comwikipedia.org Pyridine-containing compounds can act as ligands, complexing with metal ions to form catalysts with unique properties that exhibit excellent activity and selectivity in many organic synthesis reactions. pipzine-chem.com

The design of novel metal complexes often leverages the specific electronic and steric properties of ligands. Fluorinated phenylpyridines have been successfully used as ligands in the synthesis of iridium(III) and platinum(II) and (IV) complexes. mdpi.comacs.org For instance, 2-(2,4-difluorophenyl)pyridine has been used to synthesize iridium complexes with applications in medicinal chemistry. mdpi.com The presence of fluorine atoms can influence the electrochemical properties and reactivity of the metal center. mdpi.comacs.org

The synthesis of such complexes typically involves the reaction of a metal precursor with the fluorinated pyridine ligand. For example, platinum(IV) difluoro complexes have been prepared by reacting a diarylplatinum(II) precursor with XeF2. acs.org The resulting complexes often exhibit an octahedral geometry with the fluoro ligands in a specific orientation relative to the other ligands. acs.org

Metal complexes bearing fluorinated pyridine ligands have shown promise in various catalytic organic transformations. While specific catalytic applications of complexes derived from this compound are not extensively detailed in the provided search results, the broader class of transition metal pyridine complexes serves as precursors for catalysts in reactions like hydrogenations. wikipedia.org

The electronic effects of the fluorine atoms in the ligand can fine-tune the catalytic activity and selectivity of the metal center. For example, in palladium-catalyzed reactions, fluorinated ligands can influence the regioselectivity of processes like the aerobic oxidative coupling of xylenes (B1142099). The investigation into the catalytic prowess of such complexes is an active area of research, with the potential to provide efficient pathways for the synthesis of fine chemicals and functional materials. pipzine-chem.com

Contributions to Advanced Materials Science

The unique photophysical and electronic properties of fluorinated aromatic compounds make them highly desirable for applications in advanced materials science, particularly in the realm of optoelectronics.

In the field of organic light-emitting diodes (OLEDs), materials based on pyridine and its derivatives play a crucial role. nih.govossila.com The introduction of a fluorinated phenylpyridine moiety into a larger molecular structure can enhance the performance of OLEDs by improving properties such as luminous efficiency and service life. pipzine-chem.com Pyrene-based materials functionalized with fluorinated groups have been investigated as hole-transporting materials in OLEDs. nih.gov

The synthesis of these advanced materials often involves palladium-catalyzed cross-coupling reactions to link the fluorinated pyridine building block with other aromatic systems. researchgate.net For example, bipolar materials for OLEDs have been synthesized by combining a donor unit with an acceptor unit that can be a derivative of pyridine. mdpi.com These materials are essential components of the emitting layer in an OLED device stack. uni-bayreuth.de

The table below summarizes the roles of pyridine-based materials in OLEDs.

OLED ComponentFunctionExample Material Type
Hole-Transporting Layer (HTL) Facilitates the transport of holes from the anode to the emissive layer. nih.govPyrene-based derivatives nih.gov
Electron-Transport Layer (ETL) Facilitates the transport of electrons from the cathode to the emissive layer. ossila.comPyrimidine derivatives ossila.com
Emissive Layer (EML) Site of electron-hole recombination and light emission. uni-bayreuth.deBipolar host materials mdpi.com

Materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl Organic molecules with push-pull structures, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit significant second-order NLO properties. nih.gov

The introduction of fluorine atoms into organic molecules can enhance their NLO properties. researchgate.netcas.cn Fluorinated materials can exhibit high thermal stability and large electro-optic coefficients. researchgate.net While specific NLO studies on this compound are not detailed, its structure, which contains both electron-rich (phenyl) and electron-deficient (fluoropyridine) moieties, suggests its potential as a building block for NLO materials. ru.nlnih.gov Fluorenone-based materials, which share structural similarities with biphenyl (B1667301) systems, are a promising class of materials for NLO applications due to their high hyperpolarizability. ru.nl

Radiopharmaceutical Chemistry Research

¹⁸F-Labeling Strategies for Positron Emission Tomography (PET) Tracers in Research Settings

The incorporation of fluorine-18 into aromatic systems like this compound is a cornerstone of PET tracer development. The primary challenge lies in performing the radiofluorination reaction efficiently and rapidly due to the short half-life of the isotope. Research focuses on late-stage fluorination, where the ¹⁸F isotope is introduced in the final or penultimate step of the synthesis. For a molecule such as this compound, labeling could theoretically be achieved by introducing ¹⁸F onto either of the two aromatic rings.

Nucleophilic aromatic substitution (SNAr) is the most common method for introducing [¹⁸F]fluoride. acs.orgnih.gov This approach requires a precursor molecule activated with a suitable leaving group at the position intended for labeling. Given the electron-rich nature of the pyridine ring, direct nucleophilic substitution can be challenging and often requires harsh conditions or specific activation. mdpi.com

Strategies for ¹⁸F-Labeling on the Pyridine Ring:

To radiolabel the 2-position of the pyridine ring, a common strategy involves starting with a precursor such as 2-chloro-4-(4-fluorophenyl)pyridine or a derivative with a better leaving group. More advanced precursors are often employed to increase radiochemical yield (RCY) and reduce reaction times. These include:

Trimethylammonium Salts: A trimethylammonium group (-N(CH₃)₃⁺) serves as an excellent leaving group, allowing for mild reaction conditions. For instance, a precursor like 4-(4-fluorophenyl)-2-(trimethylammonio)pyridine triflate could be reacted with [¹⁸F]KF/Kryptofix 2.2.2 to yield the desired [¹⁸F]-labeled product. acs.org

Nitro Compounds: A nitro group (-NO₂) ortho or para to the leaving group strongly activates the ring for nucleophilic substitution. While not directly applicable for labeling the 2-position of the target compound itself, this strategy is fundamental in synthesizing related fluoropyridine building blocks. mdpi.com

Diaryliodonium Salts: These hypervalent iodine compounds are highly effective precursors for the radiofluorination of electron-rich aromatic and heteroaromatic rings. researchgate.net A diaryliodonium salt precursor could be synthesized and subsequently reacted with [¹⁸F]fluoride to introduce the radionuclide.

Strategies for ¹⁸F-Labeling on the Phenyl Ring:

Labeling the 4-position of the phenyl ring follows similar principles. A precursor like 2-fluoro-4-(4-nitrophenyl)pyridine or 2-fluoro-4-(4-(trimethylammonio)phenyl)pyridine triflate could be subjected to nucleophilic substitution with [¹⁸F]fluoride. Copper-mediated radiofluorination has also emerged as a powerful tool, particularly for labeling electron-rich arenes that are otherwise unreactive toward traditional SNAr reactions. researchgate.net

The choice of labeling position would depend on the synthetic accessibility of the precursor and the desired metabolic profile of the final radiotracer, as the position of the radiolabel can influence its stability in vivo.

Table 1: Comparison of Precursors for Nucleophilic ¹⁸F-Radiofluorination

Precursor Type Leaving Group Typical Reaction Conditions Advantages Disadvantages
Halo-aromatics -Cl, -Br High temperature (130-180°C), polar aprotic solvent (e.g., DMSO) Precursors often commercially available Harsh conditions, may not be suitable for complex molecules, lower yields
Nitro-activated aromatics -NO₂ Moderate to high temperature Increased reactivity, higher yields Nitro group must be removed post-labeling if not part of the final design
Quaternary Ammonium Salts -N(CH₃)₃⁺ Mild to moderate temperature (40-120°C) High reactivity, mild conditions Precursor synthesis can be complex
Diaryliodonium Salts -I⁺-Aryl Mild temperature, often with metal catalyst (e.g., Cu) High reactivity for electron-rich and neutral rings Precursor stability can be a concern

Design and Synthesis of Research Radioligands

The this compound core is a versatile scaffold for designing novel research radioligands. Its properties—lipophilicity, metabolic stability, and ability to participate in hydrogen bonding—can be tuned by adding various functional groups. The design process aims to create molecules that bind with high affinity and specificity to a biological target of interest, such as a receptor, enzyme, or transporter in the brain or other organs. nih.govbiorxiv.org

For example, the 2-fluoro-4-arylpyridine motif is present in radioligands developed for imaging leucine-rich repeat kinase 2 (LRRK2), a target relevant to Parkinson's disease research. rsc.org In such a design, the core scaffold provides the basic structure for target engagement, while other parts of the molecule are modified to optimize pharmacokinetics, such as blood-brain barrier penetration and clearance from non-target tissues.

The synthesis of such radioligands involves a multi-step process. First, a non-radioactive ("cold") reference standard of the final compound is synthesized. This allows for full chemical characterization and in vitro evaluation of its biological properties (e.g., binding affinity). Subsequently, a suitable precursor for radiolabeling is prepared, as described in the previous section.

A hypothetical design pathway using the this compound scaffold might involve:

Identification of a Biological Target: For example, a G-protein coupled receptor (GPCR) implicated in a neurological disorder.

Pharmacophore Modeling: Using the this compound as a base, functional groups known to interact with the target are added. This could involve attaching an alkyl chain with an amine or an amide group at another position on the pyridine ring.

Synthesis of a "Cold" Analog: The designed molecule is synthesized using standard organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to form the biaryl core.

In Vitro Evaluation: The affinity and selectivity of the cold compound for its target are determined using binding assays.

Precursor Synthesis and Radiolabeling: If the in vitro results are promising, a precursor for ¹⁸F-labeling is synthesized. The radiolabeling is then performed to produce the final PET tracer.

For instance, a research radioligand targeting amyloid plaques, implicated in Alzheimer's disease, incorporated a styrylpyridine backbone, demonstrating the utility of pyridine-based structures in PET tracer design. nih.gov Similarly, the 4-fluorophenyl moiety is a common feature in many CNS PET radioligands, valued for its metabolic stability and ability to engage with biological targets. researchgate.net The combination of these two motifs in this compound makes it a structurally relevant platform for developing new imaging agents for preclinical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-4-(4-fluorophenyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols, including:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between fluoropyridine precursors and aryl boronic acids.
  • Halogenation to introduce fluorine at specific positions, followed by nucleophilic substitution.
  • Key parameters: Solvent choice (e.g., dichloromethane), base (e.g., NaOH), and temperature control (60–100°C) to optimize purity (≥99%) and yield (reported 70–85%) .

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?

  • Analytical Workflow :

TechniqueApplicationKey Insights
¹⁹F NMRFluorine substitution patternChemical shift analysis confirms position and electronic effects of F atoms
X-ray crystallographyMolecular geometryResolves bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å)
HRMSMolecular weight verificationMatches theoretical vs. observed m/z (e.g., [M+H]⁺ = 222.082)

Q. How does the compound participate in substitution and coupling reactions?

  • Reactivity Profile :

  • Substitution : Reacts with sodium azide (NaN₃) to form azido derivatives at the pyridine ring’s electron-deficient positions .
  • Cross-coupling : Pd(PPh₃)₄-mediated reactions with aryl boronic acids yield biaryl systems, useful in drug discovery .

Advanced Research Questions

Q. What computational strategies elucidate the compound’s interactions with biological targets?

  • DFT-Based Approach :

  • Electron density maps predict nucleophilic/electrophilic regions for enzyme binding.
  • Molecular docking (e.g., AutoDock Vina) models interactions with CYP450 enzymes, showing fluorine’s role in stabilizing hydrogen bonds (ΔG ≈ -8.2 kcal/mol) .

Q. How do structural modifications resolve contradictions in CYP1B1 inhibition data?

  • Structure-Activity Relationship (SAR) Protocol :

Synthesize analogs with varied substituents (e.g., -CH₃, -CF₃ at C4).

Test inhibition via ethoxyresorufin-O-deethylase (EROD) assays.

Correlate IC₅₀ values with steric/electronic parameters (e.g., this compound IC₅₀ = 0.011 μM vs. non-fluorinated analog IC₅₀ = 0.83 μM) .

Q. What experimental designs address discrepancies in corrosion inhibition studies?

  • Validation Framework :

  • Electrochemical impedance spectroscopy (EIS) : Compare charge transfer resistance (Rₐ) of fluorinated vs. non-fluorinated derivatives on mild steel (e.g., Rₐ increases by 1.5× with fluorine).
  • Surface analysis : SEM/EDS confirms adsorption via pyridine-Fe coordination .

Methodological Best Practices

  • Purity Assurance : Use HPLC with UV/fluorescence detection (λ = 254 nm) and C18 columns to separate impurities (<0.5%) .
  • Biological Assays : Pair enzyme inhibition studies (e.g., CYP1B1) with cell-based viability assays (MTT) to distinguish target-specific effects .
  • Computational Validation : Cross-check DFT-predicted adsorption energies with experimental polarization resistance data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.